4-Acetylphenyl 2-chloroquinoline-4-carboxylate
Description
Properties
IUPAC Name |
(4-acetylphenyl) 2-chloroquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c1-11(21)12-6-8-13(9-7-12)23-18(22)15-10-17(19)20-16-5-3-2-4-14(15)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOSVZOAXIRBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 2-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of quinoline, including 4-acetylphenyl 2-chloroquinoline-4-carboxylate, exhibit significant anticancer properties. A study by Wu et al. synthesized a series of 4-anilinoquinolinylchalcone derivatives, where one compound (designated as 13b ) demonstrated a strong ability to activate the NRF2 pathway, which is crucial for cellular defense against oxidative stress and cancer progression. This compound showed a half-maximal effective concentration (EC50) of 1.95 μM in enhancing NRF2 activity in HaCaT cells, indicating its potential as an anticancer agent through modulation of antioxidant gene expression .
1.2 Antiviral Properties
The potential antiviral applications of 4-acetylphenyl 2-chloroquinoline-4-carboxylate have been explored in the context of SARS-CoV-2. A study designed small molecule inhibitors based on the 2-chloroquinoline structure, which included modifications that enhance binding to viral proteases. These compounds showed promising inhibitory activity against M Pro and PL Pro enzymes associated with SARS-CoV-2, indicating that derivatives of 2-chloroquinoline could serve as effective antiviral agents .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of 4-acetylphenyl 2-chloroquinoline-4-carboxylate often involves multi-step reactions starting from simpler quinoline derivatives. Recent advancements have focused on using magnetic nanoparticles for the efficient synthesis of quinoline derivatives, which can streamline the production process and enhance yield .
Table 1: Synthetic Methods for Quinoline Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Magnetic Nanoparticles | Utilizes urea linkers for enhanced reactivity | Varies |
| Traditional Organic Synthesis | Multi-step reactions from simpler precursors | Varies |
| Microwave-Assisted Synthesis | Accelerates reaction times and improves yields | High |
Biological Evaluations
3.1 Toxicity Studies
While exploring the therapeutic potential of 4-acetylphenyl 2-chloroquinoline-4-carboxylate, toxicity assessments are critical. Compounds derived from this scaffold have been evaluated for cytotoxicity across various cell lines, with findings suggesting that certain modifications can lead to reduced toxicity while maintaining efficacy against targeted diseases .
3.2 Mechanistic Studies
Mechanistic investigations into how this compound interacts with biological targets have revealed its role in modulating key signaling pathways involved in cell survival and apoptosis. For instance, studies have shown that activation of NRF2 leads to upregulation of genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC), which are pivotal in cellular defense mechanisms against oxidative damage .
Case Studies
Case Study 1: NRF2 Activation in Cancer Cells
A notable study demonstrated that treatment with a derivative containing the acetylphenyl group resulted in a significant increase in NRF2 expression levels and its target genes in HaCaT cells, highlighting its potential use as a chemopreventive agent against skin cancer .
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
In another research effort, compounds based on the quinoline scaffold were tested against SARS-CoV-2 proteases, showing promising results with low cytotoxicity while effectively inhibiting viral replication .
Mechanism of Action
The mechanism of action of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key structural variations among similar compounds include:
- Ester groups : Ethyl, aryl, or substituted alkyl esters.
- Quinoline ring substituents: Chloro, methyl, nitro, or aryl groups at positions 2, 3, or 4.
Table 1: Structural and Physical Property Comparison
Notes:
- *Lipophilicity estimated via substituent effects (acetyl and chloro groups increase logP).
- Ethyl esters (e.g., 24a) are less sterically hindered but more metabolically labile than aryl esters.
Biological Activity
4-Acetylphenyl 2-chloroquinoline-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.
- Molecular Formula: C18H12ClNO3
- IUPAC Name: (4-acetylphenyl) 2-chloroquinoline-4-carboxylate
- CAS Number: 356084-70-3
This compound is a derivative of quinoline, characterized by the presence of an acetyl group and a chloro substituent, which may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of 4-acetylphenyl 2-chloroquinoline-4-carboxylate typically involves multi-step chemical reactions. One common approach is the Suzuki–Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction. The general conditions for this synthesis include:
- Catalyst: Palladium
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Atmosphere: Inert atmosphere (nitrogen or argon)
- Temperature: Elevated temperatures
This method allows for the efficient formation of the desired compound while minimizing by-products.
Anticancer Activity
Research indicates that compounds similar to 4-acetylphenyl 2-chloroquinoline-4-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with chloro and acetyl groups can inhibit the growth of human cancer cells such as:
- SW707 (colorectal adenocarcinoma)
- CCRF/CEM (leukemia)
- T47D (breast cancer)
In vitro studies reported ID50 values ranging from 0.4 to 3.8 μg/ml , comparable to standard anticancer drugs like cisplatin .
Antibacterial and Antioxidant Activities
In addition to anticancer properties, preliminary evaluations suggest that related quinoline derivatives demonstrate antibacterial and antioxidant activities. For example, molecular docking studies have indicated potential binding interactions with bacterial topoisomerase IIβ, suggesting a mechanism through which these compounds could exert antibacterial effects .
Structure-Activity Relationships (SAR)
The biological activity of 4-acetylphenyl 2-chloroquinoline-4-carboxylate is influenced by its structural components. Variations in substituents on the quinoline ring significantly affect its potency. For example:
| Compound | Substituent | ID50 (μg/ml) | Activity |
|---|---|---|---|
| Compound A | 4-Chloro | <3.1 | High |
| Compound B | 4-Hydroxy | >10 | Low |
| Compound C | Benzoyloxy | <5 | Moderate |
This table summarizes findings from various studies, highlighting how specific substitutions can enhance or diminish biological activity .
Case Studies
- Antiproliferative Screening : A study conducted on a series of quinoline derivatives showed that those containing the chloro and acyloxy groups exhibited superior antiproliferative activity against melanoma cell lines compared to their unsubstituted counterparts .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at a molecular level with target proteins, reinforcing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-acetylphenyl 2-chloroquinoline-4-carboxylate?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the quinoline core. Key steps include:
- Esterification : Reacting 2-chloroquinoline-4-carboxylic acid with 4-acetylphenol via coupling agents (e.g., DCC or EDC) under anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is used to isolate intermediates, followed by recrystallization for final product purity .
- Validation : Monitor reaction progress via TLC and confirm product identity using H/C NMR and FTIR (e.g., carbonyl stretches at ~1700 cm) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and substituent positions, as demonstrated in studies of analogous quinoline carboxylates .
- Spectroscopy : H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) validate molecular formula .
- Computational Validation : Compare experimental IR and NMR data with density functional theory (DFT) simulations to resolve ambiguities .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol/water or dichloromethane/hexane mixtures are effective. Solubility tests at varying temperatures (25–80°C) guide solvent selection. For quinoline derivatives, polar aprotic solvents like DMF may improve yield but require rigorous drying .
Advanced Research Questions
Q. How do electronic effects of the acetylphenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substituent Analysis : Use Hammett constants () to predict electron-withdrawing effects of the acetyl group. Compare reactivity with analogs (e.g., methyl or nitro substituents) in Suzuki-Miyaura couplings .
- Kinetic Studies : Monitor reaction rates via HPLC under controlled conditions (e.g., Pd(PPh) catalyst, 80°C). Correlate substituent effects with activation energy barriers .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Advanced NMR Techniques : Employ H-C HSQC and NOESY to assign overlapping aromatic signals. For example, the 2-chloro group causes distinct deshielding in adjacent protons .
- Isotopic Labeling : Synthesize C-labeled derivatives to trace carbon environments and validate assignments .
Q. What strategies mitigate byproduct formation during esterification?
- Methodological Answer :
- Catalyst Optimization : Replace traditional coupling agents with DMAP or HOBt to reduce acylurea byproducts .
- In Situ Monitoring : Use inline FTIR to detect intermediates and adjust stoichiometry dynamically. For large-scale synthesis, flow chemistry improves control .
Q. How can computational methods predict the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The acetylphenyl group’s hydrophobic surface enhances binding affinity in certain pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
Data Contradiction Analysis
Q. Discrepancies observed in melting points across studies: How to address?
- Methodological Answer :
- Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates. For example, hydrate formation may lower reported melting points .
- Interlaboratory Calibration : Cross-validate instruments using USP reference standards (e.g., caffeine or vanillin) to rule out equipment bias .
Q. Conflicting bioactivity results in cell-based assays: What factors contribute?
- Methodological Answer :
- Solubility Screening : Pre-treat the compound with DMSO/PBS mixtures to ensure uniform dispersion. Aggregation in aqueous media can falsely suppress activity .
- Metabolic Stability Testing : Use liver microsomes to assess degradation rates. The acetyl group’s susceptibility to esterases may explain variability in IC values .
Experimental Design Considerations
Designing a study to compare this compound’s efficacy with other quinoline derivatives:
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-bromo or 4-nitro variants) and test against a panel of enzymes. Use ANOVA to identify statistically significant trends .
- Positive Controls : Include chloroquine or primaquine as benchmarks for antiplasmodial activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
